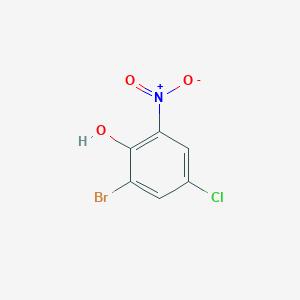

2-Bromo-4-chloro-6-nitrophenol

Description

Properties

IUPAC Name |

2-bromo-4-chloro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBOBTAMSJHELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303225 | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15969-10-5 | |

| Record name | 15969-10-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromo-4-chloro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromo-4-chloro-6-nitrophenol spectral data interpretation

An In-depth Technical Guide to the Spectral Data Interpretation of 2-Bromo-4-chloro-6-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound, a polysubstituted aromatic compound of interest in synthetic chemistry and material science. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal relationships between the molecule's structure and its spectral signatures. We will delve into the principles and interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes field-proven experimental protocols and explains the logic behind spectral assignments, providing researchers and drug development professionals with a robust framework for the structural elucidation of complex small molecules.

Molecular Structure and Spectroscopic Implications

The unequivocal identification of a chemical entity relies on the synergistic interpretation of multiple spectroscopic techniques. The structure of this compound presents a unique combination of functional groups on a benzene ring: a hydroxyl group (phenol), a nitro group, and two different halogen atoms. Each substituent imparts distinct electronic effects (inductive and resonance), which profoundly influence the resulting spectra.

-

Hydroxyl (-OH): An activating, ortho-, para-directing group. It is an electron-donating group (EDG) by resonance.

-

Nitro (-NO₂): A deactivating, meta-directing group. It is a very strong electron-withdrawing group (EWG) by both resonance and induction.

-

Bromo (-Br) & Chloro (-Cl): Deactivating, ortho-, para-directing groups. They are electron-withdrawing by induction but electron-donating by resonance.

These competing electronic effects create a unique electron distribution around the aromatic ring, which is key to deciphering its NMR spectra. The presence of all these groups provides characteristic signals in IR and MS.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of chemically non-equivalent protons, their electronic environment, and their proximity to other protons.

Predicted ¹H NMR Spectrum

The structure of this compound has no plane of symmetry, meaning all protons are chemically distinct. We predict three signals:

-

Two Aromatic Protons (H-3 and H-5): Protons on an aromatic ring typically resonate in the 6.5-8.0 ppm region[1]. The strong electron-withdrawing nature of the nitro group at C-6 will significantly deshield the adjacent H-5, shifting it downfield. The H-3 proton is situated between a bromine and a chlorine atom, both of which are inductively withdrawing, also causing a downfield shift. These two protons are four bonds apart and will exhibit a small meta-coupling (⁴J), typically in the range of 2-3 Hz, appearing as two distinct doublets[2].

-

One Phenolic Proton (-OH): The chemical shift of a phenolic proton can vary widely (3-8 ppm) and is dependent on solvent, concentration, and temperature due to hydrogen bonding[3]. It typically appears as a broad singlet because its coupling to other protons is often averaged out by rapid chemical exchange. Intramolecular hydrogen bonding between the phenolic proton and the ortho-nitro group is expected, which can shift the proton significantly downfield.

Data Interpretation

A representative ¹H NMR spectrum would exhibit the following key features, summarized in the table below.

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 8.1 - 8.3 | Doublet (d) | ~2.5 | 1H |

| H-3 | 7.7 - 7.9 | Doublet (d) | ~2.5 | 1H |

| -OH | 10.5 - 11.5 (variable) | Singlet (s) | - | 1H |

Causality: The significant downfield shift of the -OH proton provides strong evidence for intramolecular hydrogen bonding with the ortho-nitro group. The relative positions of H-5 and H-3 are dictated by the superior deshielding effect of the adjacent nitro group compared to the halogens.

Caption: ¹H-¹H coupling relationship in the aromatic region.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for phenols to clearly observe the -OH proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.

-

Acquisition: Acquire the spectrum using a standard one-pulse sequence. A 400-600 MHz spectrometer is typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

-

Analysis: Calibrate the spectrum to the TMS peak. Integrate the signals and measure the chemical shifts and coupling constants.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a singlet.

Predicted ¹³C NMR Spectrum

The lack of symmetry in this compound means all six aromatic carbons are chemically non-equivalent and will produce six distinct signals[4][5]. Aromatic carbons typically resonate between 120-150 ppm[4].

-

Substituent Effects: The chemical shifts are heavily influenced by the attached groups.

-

C-OH (C-1): The oxygen atom is deshielding, shifting this carbon downfield (typically 150-160 ppm).

-

C-NO₂ (C-6): The electron-withdrawing nitro group deshields C-6.

-

C-Br (C-2) & C-Cl (C-4): Halogens have a complex effect. They are electronegative (deshielding) but also exhibit a "heavy atom effect" (shielding), particularly bromine. Their final shifts are a balance of these factors.

-

C-H (C-3 & C-5): These carbons are influenced by all surrounding groups. C-5, adjacent to the nitro group, is expected to be more deshielded than C-3.

-

Data Interpretation

A representative ¹³C NMR spectrum would display six signals in the aromatic region, assigned based on established substituent chemical shift (SCS) effects[6][7].

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 (-OH) | 150 - 155 | Attached to electronegative oxygen. |

| C-6 (-NO₂) | 140 - 145 | Deshielded by the nitro group. |

| C-4 (-Cl) | 128 - 133 | Influenced by chlorine and adjacent nitro group. |

| C-5 (-H) | 125 - 130 | Deshielded by ortho-nitro and para-hydroxyl groups. |

| C-3 (-H) | 120 - 125 | Influenced by ortho-bromo, para-chloro, and ortho-hydroxyl groups. |

| C-2 (-Br) | 110 - 115 | Shielded by the "heavy atom effect" of bromine. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration (~20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans is required compared to ¹H NMR.

-

Processing & Analysis: The processing steps are similar to ¹H NMR. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum and Data Interpretation

The IR spectrum of this compound will be complex, but several key absorption bands can be predicted and identified.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3200 - 3400 | O-H stretch (phenolic) | Medium | May appear sharper than a typical phenol due to strong intramolecular hydrogen bonding with the ortho-nitro group[8]. |

| 3050 - 3100 | Aromatic C-H stretch | Medium | Characteristic of protons on a benzene ring[9]. |

| 1580 - 1610 | Aromatic C=C ring stretch | Strong | Multiple bands are expected in this region for substituted benzenes[3]. |

| 1520 - 1550 | Asymmetric N-O stretch (NO₂) | Strong | A very strong and characteristic absorption for aromatic nitro compounds[10]. |

| 1330 - 1360 | Symmetric N-O stretch (NO₂) | Strong | The second key band for the nitro group[10]. |

| ~1200 | C-O stretch (phenolic) | Strong | Differentiates phenols from aliphatic alcohols[9]. |

| 1000 - 1100 | C-Cl stretch | Medium | Found in the fingerprint region. |

| 550 - 650 | C-Br stretch | Medium | Found in the lower frequency fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

-

Acquisition: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Analysis: Identify the key absorption bands and compare them to correlation tables.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of this compound (C₆H₃BrClNO₃) is approximately 252.45 g/mol [11]. The mass spectrum will show a cluster of peaks for the molecular ion due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

-

Isotopic Pattern: The combination of one Br and one Cl atom creates a highly characteristic pattern for the molecular ion cluster:

-

M⁺ peak: (⁷⁹Br, ³⁵Cl) - The nominal mass peak.

-

M+2 peak: (⁸¹Br, ³⁵Cl) and (⁷⁹Br, ³⁷Cl) - This peak will be very intense, nearly 1.25 times the intensity of the M⁺ peak.

-

M+4 peak: (⁸¹Br, ³⁷Cl) - This peak will have an intensity of about 40% of the M⁺ peak. This unique "M, M+2, M+4" signature is definitive proof for the presence of one bromine and one chlorine atom.

-

Data Interpretation: Fragmentation

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The fragmentation of halogenated phenols often involves competition between the loss of a halogen radical, hydrogen halide, or CO[12][13].

-

[M - NO₂]⁺: Loss of the nitro group (46 Da) is a common fragmentation pathway.

-

[M - Br]⁺: Loss of the bromine radical (79 or 81 Da).

-

[M - Cl]⁺: Loss of the chlorine radical (35 or 37 Da).

-

[M - CO]⁺: Loss of carbon monoxide (28 Da) from the phenol ring is a characteristic fragmentation for phenols[3].

| m/z (Nominal) | Ion Fragment | Comments |

| 251/253/255 | [C₆H₃⁷⁹/⁸¹Br³⁵/³⁷ClNO₃]⁺ | Molecular ion cluster. The base peak may vary. |

| 205/207/209 | [M - NO₂]⁺ | Loss of nitro group. Isotopic pattern for Br and Cl remains. |

| 172/174 | [M - Br]⁺ | Loss of bromine. Isotopic pattern for Cl remains (3:1 ratio). |

| 223/225 | [M - CO]⁺ | Loss of CO. Isotopic pattern for Br and Cl remains. |

Experimental Protocol: GC-MS

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The GC separates the compound from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization, EI, at 70 eV).

-

Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: The detector records the abundance of each ion.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete structural picture. The power of spectroscopic analysis lies in integrating the data from all methods. A logical workflow ensures a self-validating system for structure confirmation.

Caption: Workflow for integrated spectral analysis.

Conclusion

The spectral analysis of this compound is a quintessential example of modern structural elucidation. The ¹H and ¹³C NMR spectra reveal the precise electronic environment of the aromatic core, dictated by the interplay of electron-donating and -withdrawing substituents. Infrared spectroscopy provides irrefutable evidence for the key functional groups, while mass spectrometry confirms the molecular weight and elemental composition through its unique and characteristic isotopic signature. By synthesizing the information from these orthogonal techniques, we can confidently and unequivocally confirm the structure of the target molecule. This guide serves as a template for approaching the spectral interpretation of similarly complex substituted aromatic systems.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]

- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

2-Bromo-4-chloro-6-nitrophenol comprehensive literature review

An In-depth Technical Guide to 2-Bromo-4-chloro-6-nitrophenol

Introduction and Overview

This compound is a halogenated and nitrated aromatic organic compound. Its molecular structure, featuring a phenol ring substituted with bromine, chlorine, and a nitro group, makes it a compound of significant interest in synthetic chemistry. The strategic placement of these functional groups—a hydroxyl group, two different halogens, and a strongly electron-withdrawing nitro group—creates a versatile chemical intermediate with multiple reactive sites. This guide provides a comprehensive review of its chemical properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and drug development.

The presence of these distinct functional groups allows for a wide array of chemical transformations, including electrophilic and nucleophilic substitutions, reduction of the nitro group, and cross-coupling reactions. These characteristics position this compound as a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of specialty chemicals and active pharmaceutical ingredients (APIs).[1]

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The following table summarizes key identifiers and computed properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 15969-10-5 | [2][3] |

| Molecular Formula | C₆H₃BrClNO₃ | [2][3] |

| Molecular Weight | 252.45 g/mol | [2][3] |

| Canonical SMILES | C1=C(C=C(C(=C1--INVALID-LINK--[O-])O)Br)Cl | [2] |

| InChI Key | POBOBTAMSJHELX-UHFFFAOYSA-N | [2] |

| XLogP3 | 4.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 250.89848 Da | [2][4] |

| Topological Polar Surface Area | 66.1 Ų | [2] |

Synthesis and Manufacturing

The most prevalent and well-documented method for synthesizing this compound is through the direct electrophilic bromination of 4-chloro-2-nitrophenol. This pathway offers a high-yield and relatively straightforward approach.

Causality Behind Experimental Choices:

-

Starting Material: 4-chloro-2-nitrophenol is selected because the hydroxyl (-OH) and nitro (-NO₂) groups are already in the desired positions relative to each other. The hydroxyl group is a strong activating group and ortho-, para-director, while the nitro group is a strong deactivating meta-director. The incoming electrophile (Br⁺) is directed to the position ortho to the powerful hydroxyl activator and meta to the nitro group, which corresponds to position 6.

-

Solvent: Glacial acetic acid is a common solvent for halogenation reactions. It is polar enough to dissolve the starting material and reagents but is less reactive than the aromatic ring, preventing unwanted side reactions.

-

Reagent: Elemental bromine (Br₂) is the source of the electrophile.

-

Temperature Control: The reaction is initiated at a low temperature (5-10°C) to control the rate of the highly exothermic bromination reaction, minimizing the formation of poly-brominated byproducts.[4][5] The temperature is then allowed to rise to ensure the reaction proceeds to completion.[4][5]

An alternative reported synthesis involves the nitration of 4-chloro-2-bromophenol using sodium nitrate and concentrated sulfuric acid.[4]

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by its array of functional groups, making it a versatile intermediate.

-

Hydroxyl Group (-OH): The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide ion. This site is available for O-alkylation to form ethers or esterification reactions.

-

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂).[1] This transformation is fundamental in medicinal chemistry, as the resulting aniline derivative can undergo a vast number of subsequent reactions, such as diazotization or amide bond formation.

-

Halogen Atoms (-Br, -Cl): The bromine atom is a key site for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions.[1] Generally, the C-Br bond is more reactive and susceptible to cleavage in these reactions than the more stable C-Cl bond, allowing for selective functionalization. The bromine atom is also more readily eliminated than chlorine during certain electrophilic processes.[6]

Applications in Research and Development

While specific, large-scale industrial applications for this compound are not widely documented, its true value lies in its role as a versatile intermediate in organic synthesis.[6]

-

Building Block in Complex Synthesis: The multiple, selectively addressable functional groups make it an ideal starting point for synthesizing complex molecules with precise substitution patterns.[6]

-

Pharmaceutical Intermediate Potential: Structurally related compounds are key intermediates in the synthesis of important pharmaceuticals. For instance, the closely related 2-Bromo-6-nitrophenol is a documented precursor in the synthesis of Eltrombopag, a drug used to treat thrombocytopenia.[1] This highlights the potential utility of this compound in constructing novel pharmaceutical candidates where its specific substitution pattern could be advantageous for modulating biological activity or physicochemical properties. Halogenated intermediates containing bromine, chlorine, and fluorine are known to be utilized in multi-step API synthesis across various therapeutic areas, including antidiabetics and antihypertensives.[7]

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[2]

-

GHS Hazard Statements:

-

Precautionary Measures:

-

Prevention: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[2][8]

-

First Aid: If swallowed, call a poison center or doctor.[9] If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[3][8] If inhaled, move the person into fresh air.[3]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry, cool place.[9]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[9]

-

Detailed Experimental Protocol: Synthesis

The following protocol is a synthesized methodology based on literature procedures for the bromination of 4-chloro-2-nitrophenol.[4][5]

Objective: To synthesize this compound.

Materials:

-

4-chloro-2-nitrophenol (1.0 eq.)

-

Bromine (1.1 eq.)

-

Glacial Acetic Acid

-

Ice-water bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ethyl acetate (for extraction)

-

Sodium sulfate (for drying)

-

Büchner funnel and filter paper

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-2-nitrophenol (e.g., 3.12 g, 18.0 mmol) in glacial acetic acid (e.g., 25 mL).[4]

-

Cooling: Cool the solution to between 5-10°C using an ice-water bath.

-

Bromine Addition: Slowly add bromine (e.g., 1.0 mL, 19.7 mmol) dropwise to the cooled solution while stirring. Maintain the temperature at or below 10°C during the addition.[4][5]

-

Reaction: After the addition is complete, continue stirring the mixture at 10°C for 30 minutes.[4]

-

Warming: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours to ensure the reaction goes to completion.[4][5]

-

Quenching & Precipitation: Dilute the reaction mixture by pouring it into a beaker of ice-water. A yellow-orange precipitate of the product should form immediately.[4][5]

-

Isolation (Method A - Filtration): Vigorously stir the suspension and then collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with water until the filtrate is near neutral pH, and then wash with a small amount of cold heptane.[4][5]

-

Isolation (Method B - Extraction): Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane (e.g., 3 x 30 mL).[4] Combine the organic layers.

-

Drying: Dry the filtered solid under high vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude product.[4]

-

Purification: The crude product is often of sufficient purity for many applications. If necessary, it can be further purified by recrystallization. A yield of 76-95% can be expected.[4][5]

-

Analysis: Confirm product identity and purity using techniques such as GC-MS, LC-MS, NMR, or by melting point determination.[4][5]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]

- 6. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 7. Applications of BCFI as an Intermediate in Pharmaceutical Manufacturing - PYG Lifesciences [pyglifesciences.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Bromo-4-chloro-6-nitrophenol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 2-Bromo-4-chloro-6-nitrophenol, a polysubstituted aromatic compound of interest in synthetic chemistry and drug development. We delve into the intricate interplay of electronic and steric effects governed by the bromo, chloro, nitro, and hydroxyl substituents, which collectively define the molecule's physicochemical properties and reactivity. This document serves as a critical resource for researchers, offering detailed synthetic protocols, in-depth spectroscopic characterization, and a thorough examination of its conformational landscape, underpinned by the principles of intramolecular hydrogen bonding.

Introduction

This compound is a versatile synthetic intermediate whose utility stems from its unique substitution pattern on the phenolic ring. The presence of both electron-withdrawing (nitro, chloro, bromo) and electron-donating (hydroxyl) groups imparts a distinct chemical personality to the molecule, making it a valuable precursor for the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1] A profound understanding of its three-dimensional structure and conformational dynamics is paramount for predicting its reactivity, designing novel synthetic routes, and elucidating its potential biological activity. This guide aims to provide a holistic view of this molecule, from its synthesis to its structural intricacies.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are crucial for its handling, purification, and application in various chemical transformations.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 15969-10-5 | [2] |

| Molecular Formula | C₆H₃BrClNO₃ | [2] |

| Molecular Weight | 252.45 g/mol | [2] |

| Appearance | Pale yellow or light brown crystalline powder | [3][4] |

| XLogP3 | 4.1 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Solubility Profile: this compound is generally soluble in polar organic solvents. The presence of the hydroxyl group allows for hydrogen bonding with protic solvents. Its solubility in non-polar solvents is limited.

Synthesis of this compound

The synthesis of this compound can be achieved through electrophilic aromatic substitution reactions. The choice of starting material and the sequence of reactions are critical to achieving the desired substitution pattern due to the directing effects of the substituents. The hydroxyl group is a strongly activating, ortho, para-directing group, while the nitro group is a strong deactivating, meta-directing group. The halogen atoms are deactivating but ortho, para-directing.

A common and effective synthetic strategy involves the bromination of 4-chloro-2-nitrophenol. This approach leverages the directing effects of the existing substituents to install the bromine atom at the desired position.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Bromination of 4-chloro-2-nitrophenol

This protocol is adapted from established methods for the halogenation of substituted phenols.[5][6]

Materials:

-

4-chloro-2-nitrophenol

-

Glacial Acetic Acid

-

Bromine

-

Deionized Water

-

Heptane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of 4-chloro-2-nitrophenol in glacial acetic acid (0.64 M concentration) and cool the solution in an ice bath.

-

Slowly add 1.1 equivalents of bromine dropwise to the stirred solution, maintaining the temperature between 5-10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the product.

-

Collect the yellow-orange precipitate by vacuum filtration.

-

Wash the solid sequentially with deionized water until the filtrate is neutral, followed by a wash with cold heptane.

-

Dry the product under high vacuum to yield this compound.

Causality of Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution reaction without being overly reactive.

-

Low Temperature: The initial low temperature helps to control the exothermic reaction and minimize the formation of by-products.

-

Ice-Water Quench: The addition of the reaction mixture to ice water precipitates the organic product, which has low solubility in water, allowing for its separation from the reaction medium.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region, with their chemical shifts and coupling constants influenced by the electronic effects of the substituents. The phenolic proton may be broad and its chemical shift can be solvent-dependent. |

| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be indicative of the electronic environment of each carbon atom, with carbons attached to electronegative substituents appearing further downfield. |

| FT-IR | Characteristic absorption bands for the O-H stretch (potentially broad due to hydrogen bonding), C=C stretching of the aromatic ring, and strong asymmetric and symmetric stretches for the NO₂ group will be observed. C-Br and C-Cl stretching vibrations will appear in the fingerprint region. |

| UV-Vis | The electronic spectrum is expected to show absorption bands in the UV region corresponding to π-π* transitions of the aromatic system. The presence of the nitro and hydroxyl groups will influence the position and intensity of these bands.[7] |

Conformational Analysis: The Role of Intramolecular Hydrogen Bonding

The conformation of this compound is primarily dictated by the orientation of the hydroxyl and nitro groups. Due to their proximity in the ortho position, a strong intramolecular hydrogen bond is expected to form between the hydroxyl proton and one of the oxygen atoms of the nitro group.[8][9][10]

This intramolecular hydrogen bond has several significant consequences:

-

Planarity: The formation of a stable six-membered ring-like structure through the hydrogen bond favors a planar conformation of the molecule.[11]

-

Restricted Rotation: The rotation of the hydroxyl and nitro groups is significantly hindered.

-

Physicochemical Properties: Intramolecular hydrogen bonding reduces the potential for intermolecular hydrogen bonding, which typically leads to a lower boiling point and decreased solubility in water compared to its meta and para isomers where intermolecular hydrogen bonding would predominate.[8]

Caption: Conformational preference of this compound.

Computational studies on similar molecules, such as 2-nitrophenol, using Density Functional Theory (DFT) have confirmed that the conformer with the intramolecular hydrogen bond is the most stable.[12] Similar computational analysis on 2-bromo-4-chloro phenol and 2-chloro-4-nitro phenol also provides insights into the influence of substituents on the molecular geometry and vibrational frequencies.[13]

Potential Applications and Biological Activity

This compound serves as a key building block in organic synthesis. Its multiple reactive sites allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of:

-

Pharmaceuticals: Halogenated and nitrated aromatic compounds are common motifs in many drug molecules.[14]

-

Agrochemicals: Substituted phenols are used in the development of herbicides and fungicides.[1]

-

Dyes and Pigments: The chromophoric nature of the nitrophenol core makes it a candidate for the synthesis of coloring agents.

The biological activity of halogenated nitrophenols is an area of active research. The presence of halogens can enhance the lipophilicity and metabolic stability of a molecule, potentially leading to increased biological activity.[15][16][17] Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and cytotoxic effects.[14] Specifically, dihalogenated nitrophenols have been identified as emerging disinfection byproducts in drinking water with potential cardiotoxic effects.[18] Further investigation into the specific biological profile of this compound is warranted.

Conclusion

This technical guide has provided a detailed examination of the molecular structure, synthesis, and conformational properties of this compound. The interplay of its various substituents governs its chemical behavior and three-dimensional structure, with intramolecular hydrogen bonding playing a pivotal role in defining its preferred conformation. The synthetic protocols and spectroscopic data presented herein offer a practical framework for researchers working with this compound. As a versatile synthetic intermediate, this compound holds significant potential for the development of novel molecules with diverse applications in medicine, agriculture, and materials science.

References

- 1. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]

- 2. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 15969-10-5 [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]

- 7. ijcrt.org [ijcrt.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. testbook.com [testbook.com]

- 10. Write the types of hydrogen bonding in P-nitrophenol and O-nitrophenol. - MPPCS Exam Preparation [madhyapradesh.pscnotes.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. longdom.org [longdom.org]

- 13. researchgate.net [researchgate.net]

- 14. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Theoretical and Computational Investigation of 2-Bromo-4-chloro-6-nitrophenol: A Guide for Researchers

Introduction

2-Bromo-4-chloro-6-nitrophenol is a halogenated nitrophenolic compound with significant potential in various chemical and pharmaceutical applications. Its unique molecular structure, featuring electron-withdrawing nitro and halogen groups on a phenol backbone, imparts distinct electronic and spectroscopic properties that are of great interest to researchers in drug discovery and materials science. This technical guide provides an in-depth exploration of the theoretical and computational studies of this compound, offering insights into its molecular geometry, vibrational signatures, electronic characteristics, and non-linear optical (NLO) potential. By leveraging Density Functional Theory (DFT) and other computational methods, we can elucidate the structure-property relationships that govern the behavior of this molecule, thereby accelerating its application in novel research and development endeavors.

PART 1: Molecular Structure and Synthesis

Optimized Molecular Geometry

The foundational step in any computational study is the determination of the molecule's most stable three-dimensional conformation. For this compound, geometry optimization is typically performed using DFT methods, with the B3LYP functional and a 6-311++G(d,p) basis set being a common and reliable choice.[1][2] This level of theory provides a good balance between computational cost and accuracy for organic molecules. The resulting optimized structure reveals key bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | C-C-Br | 119.5 |

| C-Cl | 1.74 | C-C-Cl | 120.1 |

| C-N | 1.47 | C-C-N | 118.7 |

| N-O | 1.22 | O-N-O | 123.5 |

| C-O | 1.35 | C-C-O | 121.3 |

| O-H | 0.96 | C-O-H | 109.2 |

Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.

Synthesis Pathway

A common synthetic route to this compound involves the bromination of 4-chloro-2-nitrophenol.[3][4] The process typically involves dissolving 4-chloro-2-nitrophenol in acetic acid and then adding bromine under controlled temperature conditions.[3][4]

Caption: A simplified workflow for the synthesis of this compound.

PART 2: Spectroscopic Analysis - A Computational Perspective

Computational spectroscopy is a powerful tool for interpreting and predicting the spectral properties of molecules. By simulating vibrational and electronic spectra, we can gain a deeper understanding of the underlying molecular motions and electronic transitions.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical vibrational frequencies are calculated by performing a frequency analysis on the optimized geometry of this compound. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model. A comparative analysis of the theoretical and experimental spectra allows for a precise assignment of the observed vibrational bands to specific molecular motions.[5][6]

Table 2: Key Vibrational Frequencies and Assignments for this compound (Predicted)

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~3400 | O-H stretch | Stretching of the hydroxyl group. |

| ~1580 | C=C stretch | Aromatic ring stretching vibrations. |

| ~1530 | N-O asymmetric stretch | Asymmetric stretching of the nitro group. |

| ~1350 | N-O symmetric stretch | Symmetric stretching of the nitro group. |

| ~1280 | C-O stretch | Stretching of the carbon-oxygen bond. |

| ~1100 | C-H in-plane bend | In-plane bending of aromatic C-H bonds. |

| ~830 | C-Cl stretch | Stretching of the carbon-chlorine bond. |

| ~680 | C-Br stretch | Stretching of the carbon-bromine bond. |

Note: These are predicted frequencies based on studies of similar molecules and may differ from experimental values.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the UV-Vis absorption spectrum of organic molecules.[7] This analysis helps to identify the electronic transitions responsible for the observed absorption bands. For this compound, the transitions are expected to be of the π → π* and n → π* type, primarily involving the phenyl ring and the nitro group.

PART 3: Electronic Properties and Chemical Reactivity

The electronic properties of a molecule are paramount in determining its chemical behavior and potential applications. Computational chemistry provides a suite of tools to probe these properties at the molecular level.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.[8][9] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[8] The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the presence of electron-withdrawing groups is expected to lower the energies of both the HOMO and LUMO, influencing its charge transfer characteristics.

Caption: The relationship between HOMO, LUMO, and the energy gap.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites.[10][11][12] The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.[10] For this compound, the oxygen atoms of the nitro and hydroxyl groups are expected to be regions of high negative potential, while the hydrogen atom of the hydroxyl group and the regions around the halogen atoms will exhibit positive potential.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics. Computational methods can be used to calculate the first-order hyperpolarizability (β) of a molecule, which is a measure of its NLO response. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, halogens) groups in this compound suggests that it may possess significant NLO properties due to intramolecular charge transfer.

PART 4: Experimental Protocols - A Computational Workflow

The following outlines a typical computational workflow for the theoretical study of this compound.

Step 1: Molecular Structure Input

-

Draw the 2D structure of this compound using a molecular editor and convert it to a 3D structure.

Step 2: Geometry Optimization

-

Perform a geometry optimization using DFT with the B3LYP functional and the 6-311++G(d,p) basis set in a quantum chemistry software package like Gaussian.

Step 3: Frequency Analysis

-

Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical IR and Raman spectra.

Step 4: Electronic Property Calculations

-

Perform single-point energy calculations on the optimized geometry to obtain the HOMO and LUMO energies and generate the MEP map.

Step 5: NLO Property Calculations

-

Calculate the first-order hyperpolarizability (β) to assess the NLO potential of the molecule.

Step 6: Data Analysis and Visualization

-

Analyze the output files to extract bond lengths, bond angles, vibrational frequencies, electronic energies, and NLO parameters.

-

Visualize the optimized structure, vibrational modes, HOMO-LUMO orbitals, and MEP map using appropriate software.

Caption: A standard computational workflow for studying molecular properties.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and computational approaches used to study this compound. By employing methods such as DFT and TD-DFT, researchers can gain valuable insights into the molecule's structural, spectroscopic, and electronic properties. This knowledge is instrumental in guiding the rational design of new molecules with tailored functionalities for applications in drug development and materials science. The synergy between computational predictions and experimental validations will undoubtedly continue to drive innovation in these fields.

References

- 1. ripublication.com [ripublication.com]

- 2. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]

- 3. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Density functional theory calculations and vibrational spectra of 2‐bromo‐4‐chloro phenol and 2‐chloro‐4‐nitro phenol | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

The Strategic Utility of 2-Bromo-4-chloro-6-nitrophenol in the Synthesis of Pharmaceutical Intermediates

Abstract

This comprehensive guide delineates the strategic application of 2-bromo-4-chloro-6-nitrophenol as a versatile starting material for the synthesis of complex pharmaceutical intermediates. The unique electronic and steric properties conferred by its trifunctionalized aromatic ring—a nucleophilic substitution-activating nitro group, and two distinct halogen atoms—offer a rich platform for selective chemical modifications. This document provides an in-depth analysis of the reactivity of this compound, alongside detailed, field-proven protocols for key transformations. These include the selective reduction of the nitro group to an amine, nucleophilic aromatic substitution of the chloro group, and palladium-catalyzed cross-coupling reactions at the bromo position. The causality behind experimental choices, such as solvent selection, temperature control, and catalyst systems, is thoroughly explained to provide a robust framework for researchers, scientists, and drug development professionals.

Introduction: A Building Block of Strategic Importance

In the landscape of medicinal chemistry and pharmaceutical development, the efficient construction of complex molecular architectures is paramount. The choice of starting materials is a critical determinant of the success and efficiency of a synthetic campaign. This compound emerges as a highly valuable and strategically functionalized building block. Its utility is rooted in the orthogonal reactivity of its three key functional groups: the nitro group, the chlorine atom, and the bromine atom, all situated on a phenol scaffold.

The electron-withdrawing nature of the nitro group significantly acidifies the phenolic proton and activates the aromatic ring towards nucleophilic aromatic substitution, primarily at the para-position (C4, bearing the chlorine atom). The differential reactivity of the C-Br and C-Cl bonds under various catalytic conditions allows for selective functionalization. This inherent chemical orthogonality enables a stepwise and controlled elaboration of the molecule, paving the way for the synthesis of a diverse array of pharmaceutical intermediates. This guide will explore the key transformations of this compound, providing both the "how" and the "why" behind the synthetic protocols.

Core Synthetic Transformations and Mechanistic Considerations

The synthetic utility of this compound can be broadly categorized into three primary types of transformations, each targeting a specific functional group. The interplay of these reactions allows for a modular approach to the synthesis of complex intermediates.

Diagram: Logical Flow of Synthetic Transformations

Caption: Synthetic pathways from this compound.

Selective Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a cornerstone transformation in the synthesis of many active pharmaceutical ingredients (APIs), introducing a versatile nucleophilic center. The choice of reducing agent is critical to avoid undesired side reactions, such as the reduction of the halogen substituents (hydrodehalogenation).

Causality of Reagent Selection:

-

Sodium Dithionite (Na₂S₂O₄): This reagent is often preferred for its mildness and selectivity. It is particularly useful when sensitive functional groups are present. The reaction is typically carried out in a biphasic system (e.g., ethyl acetate/water) to facilitate product extraction.

-

Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic and cost-effective method for nitro group reduction. The reaction proceeds via single electron transfer from the iron metal. The acidic medium helps to dissolve the iron and protonate the nitro group, facilitating its reduction.

-

Catalytic Hydrogenation (H₂, Pd/C): While highly efficient, this method carries a higher risk of hydrodehalogenation, particularly at the more labile C-Br bond. Careful control of reaction conditions (pressure, temperature, and catalyst loading) is necessary to achieve selectivity.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom makes the C4 position highly susceptible to nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles.

Mechanistic Insight: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this complex is enhanced by the nitro group, which delocalizes the negative charge. The choice of solvent is crucial; polar aprotic solvents like DMSO or DMF are ideal as they solvate the cation of the nucleophile, increasing its reactivity.

Palladium-Catalyzed Cross-Coupling at the C2 Position

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective formation of new carbon-carbon or carbon-nitrogen bonds at the C2 position.

Key Cross-Coupling Reactions:

-

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds. This is a robust and widely used method for constructing biaryl scaffolds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. This reaction is invaluable for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Experimental Protocols

Safety Precaution: Always conduct a thorough safety assessment before starting any chemical synthesis. This compound and its derivatives should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Selective Reduction of this compound to 2-Amino-6-bromo-4-chlorophenol

Diagram: Workflow for Selective Nitro Reduction

Caption: Step-by-step workflow for the reduction of the nitro group.

Materials:

-

This compound (1.0 eq)

-

Sodium dithionite (Na₂S₂O₄) (4.0 eq)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add ethyl acetate and deionized water in a 1:1 ratio (e.g., 10 mL of each per gram of starting material).

-

Stir the biphasic mixture vigorously to ensure good mixing.

-

Slowly add sodium dithionite (4.0 eq) in portions over 30 minutes. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40 °C.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-amino-6-bromo-4-chlorophenol can be purified by column chromatography on silica gel if necessary.

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

| Solvent System (TLC) | 30% Ethyl acetate in Hexanes |

Protocol 2: Nucleophilic Aromatic Substitution with Morpholine

Materials:

-

This compound (1.0 eq)

-

Morpholine (2.5 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (3.0 eq).

-

Add dry DMSO (10 mL per gram of starting material).

-

Add morpholine (2.5 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80 °C and stir until the starting material is consumed as monitored by TLC (typically 6-8 hours).

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of water to remove residual DMSO and salts.

-

Dry the solid under vacuum to obtain 2-bromo-6-nitro-4-morpholinophenol.

| Parameter | Value |

| Typical Yield | 90-98% |

| Purity (by NMR) | >95% |

| Solvent System (TLC) | 50% Ethyl acetate in Hexanes |

Conclusion

This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. The distinct reactivity of its functional groups allows for a high degree of control and flexibility in synthetic design. The protocols outlined in this guide provide a solid foundation for the practical application of this reagent. By understanding the underlying mechanistic principles and the rationale behind the experimental conditions, researchers can effectively leverage the unique chemical properties of this compound to accelerate the drug discovery and development process.

experimental protocol for nitration of 2-bromo-4-chlorophenol

An Application Note for the Regioselective Synthesis of 2-Bromo-4-chloro-6-nitrophenol

Abstract

This application note provides a comprehensive and detailed protocol for the regioselective nitration of 2-bromo-4-chlorophenol to synthesize this compound. This compound is a valuable intermediate in the development of pharmaceuticals, agrochemicals, and specialty dyes[1][2]. The procedure herein is designed for researchers in organic synthesis and drug development, emphasizing safety, efficiency, and reproducibility. We delve into the mechanistic underpinnings of the reaction, explaining the basis for the observed regioselectivity, and provide a step-by-step methodology from reagent handling to product purification and characterization.

Introduction: Scientific Context and Rationale

Halogenated nitrophenols are a critical class of chemical building blocks. The presence of nitro and halogen functional groups on a phenolic backbone offers multiple reactive sites for further synthetic transformations. Specifically, this compound serves as a key precursor for more complex molecular architectures where precise functional group placement is paramount for achieving desired biological activity or material properties.

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution. However, the reaction's success, particularly for highly activated systems like phenols, hinges on careful control of reaction conditions to prevent oxidative decomposition and the formation of undesired isomers[3]. The protocol detailed below has been optimized to favor the formation of the 6-nitro isomer by leveraging the powerful directing effects of the existing substituents and controlling the reaction temperature.

Mechanism of Electrophilic Nitration and Regioselectivity

The nitration of 2-bromo-4-chlorophenol is a textbook electrophilic aromatic substitution reaction. The key to this process is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺).

Generation of the Nitronium Ion

A mixture of concentrated nitric acid and sulfuric acid, often termed "mixed acid," is used to generate the nitronium ion. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the linear and highly reactive NO₂⁺ electrophile[4][5][6].

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Directing Effects and Regioselectivity

The position of the incoming nitro group is dictated by the activating and directing effects of the substituents already present on the phenol ring:

-

Hydroxyl (-OH): A strongly activating, ortho-, para-directing group. It dramatically increases the electron density of the aromatic ring, making it highly susceptible to electrophilic attack[7][8].

-

Bromo (-Br) and Chloro (-Cl): These halogens are deactivating due to their inductive electron-withdrawing effect, yet they are ortho-, para-directing because their lone pairs can participate in resonance, stabilizing the intermediate carbocation (arenium ion)[9].

In 2-bromo-4-chlorophenol, the hydroxyl group's powerful activating effect dominates. It strongly directs the incoming electrophile to the positions ortho and para to it. Since the para position (C4) and one ortho position (C2) are already occupied, the nitration occurs regioselectively at the vacant ortho position, C6.

Figure 1: Simplified mechanism for the nitration of 2-bromo-4-chlorophenol.

Comprehensive Experimental Protocol

Warning: This procedure involves highly corrosive and oxidizing acids. All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a flame-resistant lab coat[10][11][12]. An eyewash station and safety shower must be readily accessible[11].

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Amount | Molar Eq. | Role |

| 2-Bromo-4-chlorophenol | C₆H₄BrClO | 207.45 | 695-96-5 | 10.37 g | 1.0 | Starting Material |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | 50 mL | - | Solvent |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 7664-93-9 | 5.5 mL | ~2.0 | Catalyst/Dehydrating Agent |

| Nitric Acid (70%) | HNO₃ | 63.01 | 7697-37-2 | 4.0 mL | ~1.2 | Nitrating Agent |

Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

50 mL dropping funnel

-

Thermometer

-

Ice-water bath

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware for work-up and purification

Step-by-Step Procedure

Part A: Reaction Setup and Execution

-

Dissolution: Place 2-bromo-4-chlorophenol (10.37 g, 50.0 mmol) into the 250 mL three-neck round-bottom flask. Add glacial acetic acid (50 mL) and a magnetic stir bar. Stir the mixture at room temperature until the solid is fully dissolved.[13]

-

Cooling: Equip the flask with a dropping funnel and a thermometer. Place the entire setup in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.[14]

-

Nitrating Mixture Preparation: In a separate beaker, carefully and slowly add concentrated sulfuric acid (5.5 mL) to concentrated nitric acid (4.0 mL). Caution: This addition is exothermic. Perform this step slowly and within the ice bath.

-

Addition: Slowly add the prepared nitrating mixture dropwise to the cooled phenol solution via the dropping funnel over a period of 30-45 minutes. It is critical to maintain the internal reaction temperature below 10 °C to minimize side-product formation.[13][14]

-

Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour, then allow it to warm to room temperature and stir for another 2-3 hours.

-

Monitoring (Optional): The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The product will be more polar than the starting material.[15]

Part B: Product Isolation and Purification

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 300 g of crushed ice and water with vigorous stirring. A yellow solid will precipitate immediately.[13][14][15]

-

Filtration: Allow the mixture to stir for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids. Subsequently, wash the solid with a small amount of cold heptane to remove non-polar impurities.[13][15]

-

Drying: Transfer the yellow solid to a watch glass and dry it in a vacuum oven at 40-50 °C to a constant weight.[15]

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture is effective.

Expected Results & Characterization

-

Product: this compound[16]

-

Yield (Typical): 75-90%

-

Molecular Formula: C₆H₃BrClNO₃[16]

-

Molecular Weight: 252.45 g/mol [16]

-

Melting Point: ~125 °C[13]

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Workflow Visualization

The following diagram outlines the complete experimental workflow.

Figure 2: Step-by-step workflow for the synthesis of this compound.

Safety and Waste Disposal

-

Personnel Safety: Adherence to the PPE guidelines outlined in section 3 is mandatory. In case of skin contact with acids, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention[10][11][17].

-

Waste Disposal: The acidic aqueous filtrate should be carefully neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide) before disposal according to institutional guidelines. Organic solvent waste should be collected in a designated halogenated waste container.

Conclusion

This application note presents a reliable and well-characterized protocol for the synthesis of this compound. By carefully controlling the reaction temperature and stoichiometry, the nitration of 2-bromo-4-chlorophenol proceeds with high yield and excellent regioselectivity. This procedure provides a solid foundation for researchers requiring this versatile intermediate for applications in medicinal chemistry and materials science.

References

- 1. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 2. Buy 2-amino-6-bromo-4-nitroPhenol (EVT-3168263) | 185335-67-5 [evitachem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 8. byjus.com [byjus.com]

- 9. stmarys-ca.edu [stmarys-ca.edu]

- 10. ehs.washington.edu [ehs.washington.edu]

- 11. ehs.com [ehs.com]

- 12. labproinc.com [labproinc.com]

- 13. echemi.com [echemi.com]

- 14. benchchem.com [benchchem.com]

- 15. 2-bromo-4-chloro-6-nitro-phenol | 15969-10-5 [chemicalbook.com]

- 16. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. columbuschemical.com [columbuschemical.com]

Application Notes & Protocols: The Strategic Use of 2-Bromo-4-chloro-6-nitrophenol as a Precursor in Advanced Azo Dye Synthesis

Abstract

Azo dyes represent the largest and most versatile class of synthetic colorants, with their synthesis primarily relying on the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1] This document provides an in-depth guide on the utilization of 2-Bromo-4-chloro-6-nitrophenol (BCNP), a highly substituted phenol, in the synthesis of complex azo dyes. Direct azo coupling onto the BCNP ring is sterically and electronically challenging due to the lack of unsubstituted ortho or para positions relative to the activating hydroxyl group. Therefore, this guide presents a strategic, chemically sound approach where BCNP serves as a precursor. The protocol is centered on the initial reduction of the nitro group to form 2-amino-6-bromo-4-chlorophenol, which then acts as a unique diazo component. This methodology enables the incorporation of the halogen and hydroxyl-substituted aromatic moiety into novel azo structures, offering a pathway to dyes with potentially unique spectral and functional properties.

Part 1: Mechanistic Rationale and Synthetic Strategy

The foundational chemistry of azo dye formation is a two-step process:

-

Diazotization: The conversion of a primary aromatic amine (Ar-NH₂) into a diazonium salt (Ar-N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HCl.[2]

-

Azo Coupling: An electrophilic aromatic substitution where the diazonium salt acts as a weak electrophile, attacking an electron-rich coupling component such as a phenol or an aniline derivative.[3][4]

A critical analysis of the this compound structure (CAS: 15969-10-5) reveals that the positions most activated for electrophilic attack by the hydroxyl group—the two ortho positions and one para position—are all occupied by bromo, nitro, and chloro substituents, respectively.[5] This makes a direct coupling reaction, where BCNP would act as the nucleophile, highly improbable under standard conditions.

Our strategic approach circumvents this issue by repurposing BCNP. By reducing the C6-nitro group to a primary amine, we transform BCNP into a valuable synthetic intermediate: 2-amino-6-bromo-4-chlorophenol . This new compound can now function as the diazo component , allowing its unique electronic and steric features to be integrated into a final azo dye structure. The electron-withdrawing nature of the halogen substituents is known to produce a bathochromic shift (a deepening of the color) in the final dye.[6]

The overall workflow is therefore a three-stage process:

Caption: Proposed synthetic workflow for utilizing BCNP in azo dye synthesis.

Part 2: Detailed Experimental Protocols

Safety Precautions: All procedures must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, gloves) is mandatory. Aromatic amines, phenols, and concentrated acids are toxic and/or corrosive. Diazonium salts in their solid, dry state can be explosive and must always be kept in a cold aqueous solution and used immediately after preparation.[1]

Protocol 1: Synthesis of 2-Amino-6-bromo-4-chlorophenol via Reduction

Principle: This protocol details the reduction of the aromatic nitro group in BCNP to a primary amine using stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The tin complex formed is subsequently hydrolyzed with a strong base to liberate the free amine.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Hazards |

| This compound | 252.45 | 15969-10-5 | Harmful, Irritant[5] |

| Stannous chloride dihydrate (SnCl₂·2H₂O) | 225.63 | 10025-69-1 | Corrosive, Harmful |

| Hydrochloric acid (conc., ~37%) | 36.46 | 7647-01-0 | Corrosive, Toxic |

| Sodium hydroxide (NaOH) | 40.00 | 1310-73-2 | Corrosive |

| Ethanol (95%) | 46.07 | 64-17-5 | Flammable |

| Deionized Water | 18.02 | 7732-18-5 | - |

Procedure:

-

Set up a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

In the flask, add this compound (5.05 g, 0.02 mol).

-

Add ethanol (50 mL) and stir to dissolve the solid.

-

In a separate beaker, carefully dissolve stannous chloride dihydrate (22.56 g, 0.10 mol) in concentrated hydrochloric acid (40 mL). This reaction is exothermic.

-

Slowly add the acidic SnCl₂ solution to the flask containing the BCNP solution.

-

Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

-

Slowly and carefully neutralize the mixture by adding a 40% (w/v) aqueous NaOH solution. This is a highly exothermic process and will precipitate tin hydroxides. Continue adding NaOH until the solution is strongly alkaline (pH > 12).

-

The product, 2-amino-6-bromo-4-chlorophenol, will precipitate as a solid.

-

Filter the precipitate using a Büchner funnel, wash thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield the amine precursor.

Protocol 2: Synthesis of Azo Dye from 2-Amino-6-bromo-4-chlorophenol

Principle: This protocol uses the amine synthesized in Protocol 1 as the diazo component. It is first converted to its diazonium salt at low temperature, which is then immediately reacted with an alkaline solution of a coupling agent (Naphthalen-2-ol is used here as a representative example) to form the final azo dye.[7]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Notes |

| 2-Amino-6-bromo-4-chlorophenol | 222.47 | N/A | Synthesized in Protocol 1 |

| Sodium nitrite (NaNO₂) | 69.00 | 7632-00-0 | Oxidizer, Toxic |

| Hydrochloric acid (conc., ~37%) | 36.46 | 7647-01-0 | Corrosive, Toxic |

| Naphthalen-2-ol (β-Naphthol) | 144.17 | 135-19-3 | Harmful |

| Sodium hydroxide (NaOH) | 40.00 | 1310-73-2 | Corrosive |

| Deionized Water | 18.02 | 7732-18-5 | - |

Procedure:

Part A: Diazotization (Preparation of Diazonium Salt)

-

In a 150 mL beaker, suspend 2-amino-6-bromo-4-chlorophenol (2.22 g, 0.01 mol) in 25 mL of deionized water.

-

Add concentrated hydrochloric acid (5 mL) and stir until the amine dissolves completely, forming the hydrochloride salt.

-

Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C. It is critical to maintain this temperature range.[8]

-

In a separate small beaker, dissolve sodium nitrite (0.76 g, 0.011 mol) in 10 mL of cold deionized water.

-

Using a dropper, add the cold sodium nitrite solution dropwise to the stirred amine solution over 10-15 minutes, ensuring the temperature never exceeds 5 °C.

-

The resulting clear solution is the freshly prepared diazonium salt. Keep this solution in the ice bath for immediate use in the next step.

Part B: Azo Coupling

-

In a separate 250 mL beaker, dissolve Naphthalen-2-ol (1.44 g, 0.01 mol) in 30 mL of 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

-

Cool this alkaline solution in an ice bath to below 5 °C. The formation of the phenoxide ion in the alkaline medium is essential for activating the ring for electrophilic attack.[8][9]

-

While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold Naphthalen-2-ol solution.

-

An intensely colored precipitate of the azo dye should form immediately. The color will depend on the specific diazo component but is expected to be in the red-to-violet range.

-

Once the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.

Part C: Isolation and Purification

-

Filter the crude dye using vacuum filtration with a Büchner funnel.

-

Wash the solid product on the filter paper with several portions of cold deionized water until the filtrate is neutral.

-

Allow the solid to air-dry or dry in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid if necessary.

Part 3: Mechanistic Visualization and Data

The azo coupling step is a classic electrophilic aromatic substitution. The diazonium ion, a weak electrophile, is attacked by the highly activated π-system of the naphthoxide ion.

Caption: Generalized mechanism for electrophilic azo coupling on a naphthoxide ion.

Stoichiometric Summary (for Protocol 2)

| Compound | Role | Molar Mass | Moles | Mass (g) |

| 2-Amino-6-bromo-4-chlorophenol | Diazo Component | 222.47 | 0.01 | 2.22 |

| Sodium Nitrite | Diazotizing Agent | 69.00 | 0.011 | 0.76 |

| Naphthalen-2-ol | Coupling Component | 144.17 | 0.01 | 1.44 |

| Expected Product | Azo Dye | 365.64 | ~0.01 | ~3.66 (Theoretical) |

Conclusion

While this compound is not a viable coupling component for direct azo dye synthesis, it serves as an excellent and strategically important precursor. Through a straightforward reduction of its nitro group, it is converted into a unique aromatic amine. The subsequent diazotization and coupling of this amine provide a robust pathway to novel azo dyes containing a polysubstituted phenolic moiety. This approach expands the synthetic chemist's toolkit, enabling the creation of dyes with tailored properties for advanced applications in materials science, analytics, and textiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diazotisation and coupling reaction | PPTX [slideshare.net]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H3BrClNO3 | CID 291871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. v2.pjsir.org [v2.pjsir.org]

- 7. cuhk.edu.hk [cuhk.edu.hk]

- 8. benchchem.com [benchchem.com]

- 9. Video: Aryldiazonium Salts to Azo Dyes: Diazo Coupling [jove.com]